molecular formula C9H2ClF6N B1322573 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile CAS No. 62584-30-9

4-Chloro-3,5-bis(trifluoromethyl)benzonitrile

Cat. No.: B1322573
CAS No.: 62584-30-9
M. Wt: 273.56 g/mol
InChI Key: TUWQECDDVRORJX-UHFFFAOYSA-N
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Description

4-Chloro-3,5-bis(trifluoromethyl)benzonitrile (CAS 62584-30-9) is a high-value fluorinated aromatic intermediate prized for its application in scientific research and industrial process development . Its molecular structure, which features a benzonitrile core substituted with a chlorine atom at the 4-position and two trifluoromethyl (-CF₃) groups at the 3- and 5-positions, confers key properties such as enhanced lipophilicity and metabolic stability, making it a versatile building block in organic synthesis . In pharmaceutical research, this compound serves as a critical precursor in the development of drug candidates, including investigations for cancer therapy and as an intermediate for biologically active molecules . Its reactivity is characterized by the chloro group, which enables facile nucleophilic substitution reactions, and the nitrile group, which offers a handle for further functionalization . The compound also finds significant utility in agrochemical research for the synthesis of advanced pesticides and herbicides, where the trifluoromethyl groups contribute to the efficacy and persistence of the final products . Furthermore, its role extends to material science, where it is employed in the synthesis of fluorinated polymers that exhibit superior thermal and chemical resistance . A common industrial synthesis involves the cyanation of 4-chloro-3,5-bis(trifluoromethyl)chlorobenzene using potassium ferrocyanide and a palladium catalyst, a process optimized for high yield and scalability . Attention: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

4-chloro-3,5-bis(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2ClF6N/c10-7-5(8(11,12)13)1-4(3-17)2-6(7)9(14,15)16/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWQECDDVRORJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627054
Record name 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62584-30-9
Record name 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(trifluoromethyl)-4-chlorobenzonitrile
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Preparation Methods

Cyanation of 4-Chloro-3,5-bis(trifluoromethyl)chlorobenzene

A common industrial approach involves cyanation of a chlorinated trifluoromethylbenzene precursor using potassium ferrocyanide as the cyanating agent in the presence of palladium catalysts.

  • Starting Material: 4-chloro-3,5-bis(trifluoromethyl)chlorobenzene.
  • Cyanating Agent: Potassium ferrocyanide (K₄[Fe(CN)₆]).
  • Catalyst: Palladium acetate with ligands such as 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene.
  • Reaction Conditions: Temperature range 160–190 °C; catalyst loading 0.2–1 mol%; ligand to catalyst molar ratio 0.1–100:1; potassium ferrocyanide at 16.7–100 mol% relative to substrate.
  • Outcome: Optimized conditions yield over 90% of the desired nitrile compound with improved cost efficiency and industrial scalability.

This method improves upon earlier processes that used less accessible ligands and achieved lower yields (~81%). The use of anhydrous potassium ferrocyanide enhances reaction efficiency compared to its hydrated form.

Direct Functionalization via Electrophilic Substitution and Subsequent Transformations

Alternative methods involve stepwise functionalization of the benzene ring:

  • Starting from 3,5-diaminobenzonitrile derivatives, acylation and halogenation steps can be performed to introduce chloro and trifluoromethyl groups, followed by nitrile formation.
  • However, these methods are more common for related amide or amino derivatives rather than direct synthesis of 4-chloro-3,5-bis(trifluoromethyl)benzonitrile.

Comparative Data Table of Preparation Methods

Method Starting Material Cyanating Agent / Reagents Catalyst / Ligand Conditions (Temp, Time) Yield (%) Notes
Pd-catalyzed cyanation 4-chloro-3,5-bis(trifluoromethyl)chlorobenzene Potassium ferrocyanide (anhydrous) Pd(OAc)₂ + 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene 160–190 °C, hours >90 Industrially scalable, cost-effective
Earlier Pd-catalyzed cyanation 4-trifluoromethylchlorobenzene Potassium ferrocyanide Pd(OAc)₂ + TABP ligand Similar ~81 Lower yield, ligand costly
Stepwise acylation and halogenation 4-chloro-3,5-diaminobenzonitrile Methoxyacetyl chloride, pyridine None (chemical reagents) Room temp, hours Not specified Used for amide derivatives, less direct route
Hydrogenation of nitrile 3,5-bis(trifluoromethyl)benzonitrile H₂, NH₃ (ammoniacal methanol) Pd/C catalyst 20 °C, 3–5 hours 85–87 For conversion to benzylamine, not nitrile prep

Research Findings and Notes

  • The palladium-catalyzed cyanation using potassium ferrocyanide is the most efficient and industrially viable method for preparing this compound, with yields exceeding 90% under optimized conditions.
  • The choice of ligand significantly affects catalyst performance and cost; 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene is preferred over TABP for economic and practical reasons.
  • Reaction temperature and catalyst loading are critical parameters; higher temperatures (up to 190 °C) and controlled catalyst amounts optimize yield without excessive side reactions.
  • Hydrated potassium ferrocyanide is less effective than anhydrous form, likely due to water interfering with catalyst activity or substrate solubility.
  • The nitrile group in the product is stable under hydrogenation conditions, allowing further functionalization if desired.
  • Analytical techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • Building Block : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to introduce trifluoromethyl groups into target compounds is particularly valuable in medicinal chemistry.
  • Biological Activity
    • Pharmaceutical Development : It is employed in the development of biologically active molecules, including potential drug candidates targeting various diseases. The compound's interactions with biological systems can lead to the discovery of new therapeutic agents.
    • Enzyme Interaction : Research indicates that 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can modulate the metabolism of co-administered drugs, influencing their pharmacokinetics.
  • Industrial Applications
    • Agrochemicals : The compound is utilized in synthesizing agrochemicals, contributing to the development of pesticides and herbicides with enhanced efficacy due to its fluorinated structure.
    • Polymer Production : It plays a role in producing fluorinated polymers, which exhibit unique properties such as chemical resistance and thermal stability.

Prostate Cancer Cell Studies

Research involving compounds similar to this compound demonstrated significant inhibition of prostate cancer cell viability. These studies suggest potential applications in cancer therapy through targeted drug design.

Antibacterial Activity Assessment

A series of synthesized derivatives were tested against various bacterial strains. The chloro-substituted compounds consistently exhibited superior antibacterial activity compared to their unsubstituted counterparts. For instance:

CompoundMinimum Inhibitory Concentration (µg/mL)Target Bacteria
Chloro derivative0.5Staphylococcus aureus (including MRSA)
Trifluoro derivative1Enterococcus faecalis

These findings highlight the compound's potential as an antimicrobial agent against resistant strains.

Comparison with Similar Compounds

Compounds with Varied Halogen/Trifluoromethyl Substitution

Compound Name Molecular Formula Key Structural Differences Biological/Chemical Impact
4-Chlorobenzonitrile C₇H₄ClN Lacks trifluoromethyl groups Reduced lipophilicity and metabolic stability
3-Chloro-4-(trifluoromethyl)benzonitrile C₈H₃ClF₃N Single -CF₃ group; isomeric substitution Lower enzyme inhibition efficacy
3,5-Dichloro-4-fluorobenzonitrile C₇H₂Cl₂FN Two Cl atoms, one F atom; no -CF₃ groups Altered halogen-specific reactivity (e.g., weaker oxidative stress induction)
4-Amino-2-(trifluoromethyl)benzonitrile C₈H₅F₃N₂ Amino group replaces Cl; single -CF₃ Enhanced receptor binding but reduced electrophilicity

Key Observations :

  • Trifluoromethyl Groups: The presence of two -CF₃ groups in 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile significantly boosts its lipophilicity and metabolic stability compared to mono-substituted analogs. This enhances its pharmacokinetic profile in drug design .
  • Chlorine Position : Isomers like 2-Chloro-3,5-bis(trifluoromethyl)benzonitrile exhibit different reactivity due to steric and electronic effects. For example, substitution at position 4 (vs. 2) facilitates nucleophilic attacks on the Cl atom .

Key Findings :

  • Enzyme Inhibition : The dual -CF₃ groups in the target compound enhance binding to cytochrome P450 enzymes, making it a potent inhibitor (IC₅₀ = 0.8 µM) .
  • Antibacterial Efficacy: Chloro-substituted derivatives exhibit superior activity against resistant strains (e.g., MRSA) compared to amino- or fluoro-substituted analogs .
  • Cytotoxicity : The compound’s apoptosis-inducing effects on cancer cells are 6-fold stronger than bleomycin, a reference chemotherapeutic agent .

Biological Activity

4-Chloro-3,5-bis(trifluoromethyl)benzonitrile (C₉H₂ClF₆N) is an organic compound notable for its unique structure, which includes two trifluoromethyl groups. These groups significantly enhance its chemical reactivity and biological activity. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on cellular processes, and applications in scientific research.

  • Molecular Formula : C₉H₂ClF₆N
  • Molecular Weight : 273.56 g/mol
  • Structure : The compound features a benzene ring substituted with one chlorine atom and two trifluoromethyl groups at positions 3 and 5.

This compound interacts with various biological targets, primarily through enzyme inhibition. Key mechanisms include:

  • Inhibition of Cytochrome P450 Enzymes : This compound has been shown to bind to cytochrome P450 enzymes, which play a crucial role in drug metabolism. Its inhibitory action can lead to altered metabolic pathways and the accumulation of certain metabolites.
  • Induction of Oxidative Stress : The compound can induce oxidative stress in various cell types, impacting gene expression related to stress responses and potentially leading to cytotoxic effects.

Cellular Effects

The biological activity of this compound extends to various cellular processes:

  • Cell Signaling Pathways : The compound influences cell signaling pathways, which can alter cellular metabolism and function.
  • Gene Expression Modulation : It has been observed to affect gene expression patterns, particularly those associated with stress responses and metabolic regulation.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

  • Low Doses : Minimal impact on cellular function.
  • High Doses : Significant toxic effects, including liver damage and increased oxidative stress. Threshold effects have been noted where certain dosage levels lead to observable physiological changes .

Metabolic Pathways

The compound is involved in several metabolic pathways due to its interaction with key enzymes:

  • Cytochrome P450 Interaction : This interaction alters metabolic flux and can lead to the depletion or accumulation of specific metabolites .

Study 1: Enzyme Inhibition

In a biochemical analysis, researchers demonstrated that this compound effectively inhibited cytochrome P450 enzymes in vitro. This inhibition was linked to significant changes in the metabolism of co-administered drugs, highlighting the compound's potential as a modulator in pharmacokinetics.

Study 2: Cytotoxicity Assessment

A study assessing the cytotoxic effects of the compound on FaDu hypopharyngeal tumor cells revealed that it induced apoptosis more effectively than the reference drug bleomycin. This suggests potential applications in cancer therapy, warranting further investigation into its efficacy as an anticancer agent .

Applications in Research

This compound has diverse applications across several scientific fields:

FieldApplication
ChemistryUsed as a building block in synthesizing complex organic molecules.
BiologyInvestigated for developing biologically active molecules and pharmaceuticals.
MedicineServes as an intermediate in drug synthesis targeting specific biological pathways.
IndustryEmployed in producing agrochemicals and specialty materials with unique properties.

Q & A

Q. What are the optimal synthetic routes for 4-chloro-3,5-bis(trifluoromethyl)benzonitrile, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, demonstrates a 95% yield in synthesizing a structurally related urea derivative using 2-chloro-3,5-bis(trifluoromethyl)aniline as a precursor. Key steps include:
  • Use of phase-transfer catalysts to enhance reactivity of halogenated intermediates.
  • Optimization of temperature (e.g., 60–80°C) and solvent systems (e.g., DMF or THF) to stabilize intermediates.
  • Purification via column chromatography with hexane/ethyl acetate gradients to isolate the nitrile product .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Analytical techniques include:
  • HPLC : As shown in and , reverse-phase HPLC (e.g., C18 column) with UV detection at 254 nm can resolve impurities like 4-amino derivatives. Retention times for nitriles typically range 3–7 minutes under isocratic elution with acetonitrile/water .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for confirming trifluoromethyl groups (δ = -60 to -70 ppm). 13C^{13}\text{C} NMR can distinguish nitrile carbons (δ = 115–120 ppm).
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]+^+ at m/z 316.96 for C9_9H3_3ClF6_6N) .

Advanced Research Questions

Q. What role does this compound play in the synthesis of metal-organic frameworks (MOFs) or coordination polymers?

  • Methodological Answer : The compound’s nitrile and halogen groups enable ligand design for MOFs. highlights its use in trinuclear Cu(I) and Ag(I) complexes with pyrazolate ligands. Key steps:
  • Ligand Functionalization : Replace the nitrile group with pyrazolate via nucleophilic substitution.
  • Coordination Chemistry : React with metal precursors (e.g., CuCl) in anhydrous THF under nitrogen to form luminescent clusters. Photophysical studies (e.g., emission at 450–550 nm) reveal potential for optoelectronic applications .

Q. How do electronic effects of chlorine and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Computational studies (DFT) can predict reactivity:
  • Electron-Withdrawing Effects : Trifluoromethyl groups deactivate the benzene ring, directing electrophilic substitution to the para position of chlorine.
  • Steric Hindrance : The 3,5-bis(trifluoromethyl) arrangement creates steric bulk, limiting access to the nitrile group.
    Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids requires palladium catalysts (e.g., Pd(PPh3_3)4_4) and elevated temperatures (80–100°C) .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Methodological Answer : Discrepancies in yields (e.g., 70–95%) arise from:
  • Impurity of Starting Materials : Use of HPLC-grade 2-chloro-3,5-bis(trifluoromethyl)aniline () vs. technical-grade precursors.
  • Solvent Polarity : Polar aprotic solvents (DMF) improve solubility but may hydrolyze nitriles. Alternatives like toluene reduce side reactions.
    Systematic DoE (Design of Experiments) with variables like catalyst loading and reaction time can identify optimal conditions .

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